

The Impact of MS7972 on Gut Microbiota: A Technical Guide

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Compound of Interest

Compound Name: MS7972

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This technical guide provides a comprehensive overview of the available data on **MS7972** (also referred to as MS-20), with a specific focus on its effects on the gut microbiota and its subsequent modulation of the anti-tumor immune response. The information is compiled from preclinical and clinical research findings.

Quantitative Data Summary

MS7972 has been evaluated in both preclinical and clinical settings to determine its efficacy in combination with immunotherapy. The primary quantitative data available comes from a clinical trial in patients with non-small cell lung cancer (NSCLC) and preclinical studies in mouse models.

Clinical Trial Data: NSCLC

An exploratory, randomized, double-blind, placebo-controlled clinical trial (NCT04909034) assessed the efficacy of **MS7972** in combination with the anti-PD-1 immunotherapy drug pembrolizumab (Keytruda) in patients with advanced stage IIIb/IV NSCLC.^[1] The key outcomes are summarized in the table below.

Metric	MS7972 + Keytruda	Placebo + Keytruda
Objective Response Rate (ORR)	75%	25%
Complete Response (CR)	12.5%	0%
Median Progression-Free Survival (PFS)	> 12 months	4.5 months
Number of Patients (mITT)	8	4

Data sourced from press releases by Microbio Co., Ltd.

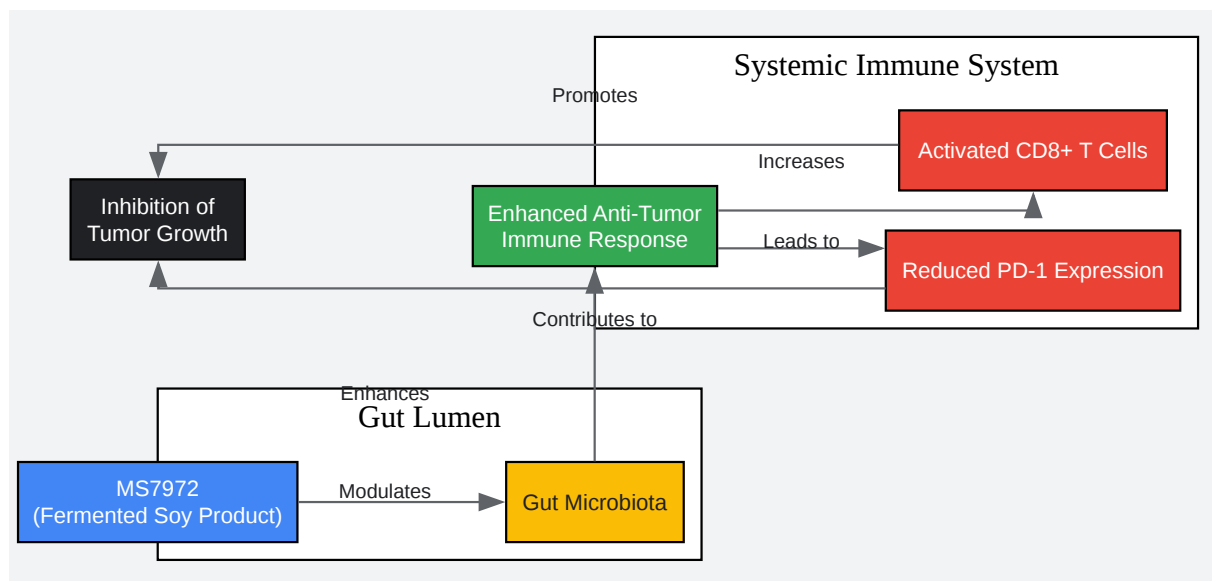
[\[1\]](#)

Preclinical Data

Preclinical investigations using xenograft mouse models of colon and lung cancer have demonstrated that **MS7972**, when administered with an anti-PD-1 antibody, inhibits tumor growth.[\[1\]](#) While specific tumor volume reduction data from these studies are not publicly available, the findings indicated a significant enhancement of anti-tumor activity.[\[1\]](#) Earlier research on a fermented soy milk product, identified as MS-20, showed it could induce apoptosis in breast cancer cells and suppress tumor growth in a mouse xenograft model.[\[1\]](#)

Mechanism of Action

The principal mechanism of action for **MS7972** is the modulation of the gut microbiome.[\[1\]](#) This alteration of the gut microbial landscape is proposed to enhance the systemic anti-tumor immune response.[\[1\]](#) Furthermore, components derived from fermented soy, such as isoflavones, may exert direct effects on cancer cells.[\[1\]](#) The downstream effects of this gut microbiota modulation lead to an improved anti-tumor immune response characterized by an increased presence of activated CD8+ T cells and reduced expression of PD-1.[\[1\]](#)



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Fig 1. Proposed mechanism of action for **MS7972**.

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluations of **MS7972**.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol was utilized in the xenograft mouse models to assess the impact of **MS7972** on the anti-tumor T-cell response.^[1]

1. Tissue Processing:

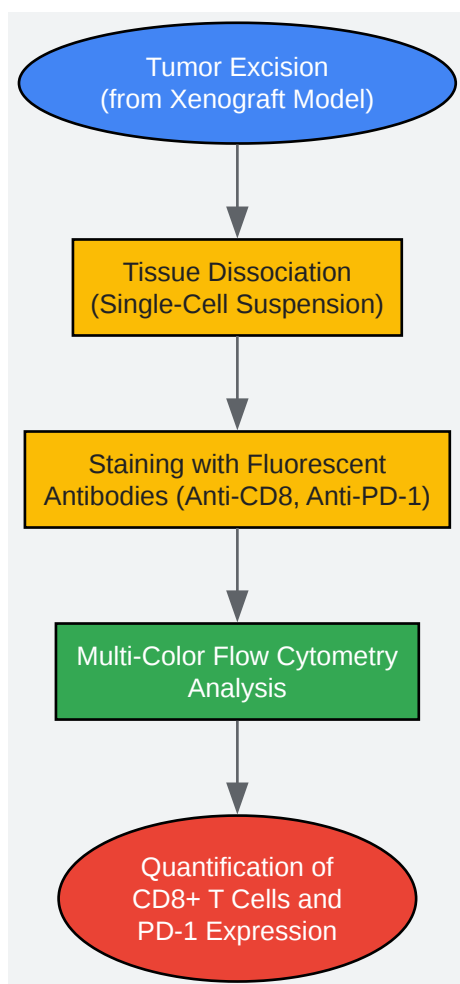
- Tumors from the xenograft models were excised.
- The tumor tissue was mechanically and enzymatically dissociated to create a single-cell suspension.

2. Flow Cytometry:

- The resulting single-cell suspension was analyzed using multi-color flow cytometry.
- This technique employs fluorescently labeled antibodies to identify and quantify distinct immune cell populations within the tumor microenvironment.

3. Markers:

- Antibodies specific for CD8 were used to identify and quantify cytotoxic T cells.
- Antibodies specific for PD-1 were used to assess the expression levels of this immune checkpoint receptor on the T cells.



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Fig 2. Experimental workflow for TIL analysis.

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References

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